molecular formula C11H14O3 B071332 [3-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 163164-08-7

[3-(1,3-Dioxan-2-yl)phenyl]methanol

Cat. No.: B071332
CAS No.: 163164-08-7
M. Wt: 194.23 g/mol
InChI Key: HORPKZDGZYMCSW-UHFFFAOYSA-N
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Description

[3-(1,3-Dioxan-2-yl)phenyl]methanol is a versatile and high-value benzyl alcohol derivative distinguished by the presence of a 1,3-dioxane acetal protecting group on the phenyl ring. This structural motif makes it a crucial synthetic intermediate, particularly in medicinal chemistry and organic synthesis. The primary hydroxyl group offers a handle for further functionalization, such as oxidation to the corresponding aldehyde or esterification, while the 1,3-dioxane group serves as a protected form of a carbonyl functionality (typically an aldehyde). This acetal is stable to a wide range of reaction conditions, especially basic and nucleophilic environments, but can be selectively deprotected under mild acidic conditions to regenerate the reactive aldehyde. This controlled deprotection strategy is fundamental in multi-step synthesis, allowing chemists to temporally mask a reactive site to prevent unwanted side reactions during the construction of complex molecules. Consequently, this compound is extensively employed in the synthesis of novel active pharmaceutical ingredients (APIs), ligands for catalysis, and advanced organic materials. Its research value lies in its role as a building block for the development of benzaldehyde and benzoic acid derivatives where ortho-functionalization or specific substitution patterns are required, enabling the exploration of new chemical space and the optimization of drug-like properties in lead compound series.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163164-08-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[3-(1,3-dioxan-2-yl)phenyl]methanol

InChI

InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2

InChI Key

HORPKZDGZYMCSW-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=CC=CC(=C2)CO

Canonical SMILES

C1COC(OC1)C2=CC=CC(=C2)CO

Synonyms

Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1,3 Dioxan 2 Yl Phenyl Methanol and Structural Derivatives

Direct Synthetic Routes to the 1,3-Dioxane (B1201747) Ring System

The formation of the 1,3-dioxane ring is a critical step, typically achieved through the acetalization of a carbonyl precursor. This protective group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a molecule.

Catalytic Acetalization of Carbonyl Precursors with 1,3-Propanediols

The reaction of a carbonyl compound, in this case, a substituted benzaldehyde (B42025), with 1,3-propanediol (B51772) is the most direct route to the 1,3-dioxane ring system. The efficiency of this process is highly dependent on the catalytic system and reaction conditions employed.

Acid catalysis is the cornerstone of acetal (B89532) formation. Both Brønsted and Lewis acids are effective in promoting the reaction between an aldehyde and a diol. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃). researchgate.net The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol. The reaction proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration to form the stable cyclic acetal.

Recent research has also explored the use of solid acid catalysts, which offer advantages in terms of reusability and ease of separation from the reaction mixture. acs.org For instance, sulfated metal oxides like SO₄²⁻/CeO₂-ZrO₂ have demonstrated high activity in the acetalization of benzaldehyde with glycerol (B35011), a related 1,2,3-propanetriol, suggesting their potential applicability to 1,3-propanediol systems. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield of [3-(1,3-Dioxan-2-yl)phenyl]methanol and minimizing side reactions. Key parameters that are often fine-tuned include the choice of catalyst, catalyst loading, reaction temperature, and the molar ratio of reactants. mdpi.com The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the acetal. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343).

The choice of solvent can also influence the reaction rate and selectivity. While non-polar solvents like toluene are traditionally used, greener alternatives are being investigated. mdpi.com The catalyst load is another important factor; an increase in catalyst amount can lead to faster reaction rates due to a higher concentration of acid sites. mdpi.com However, an excessively high catalyst concentration can sometimes lead to undesired side reactions. Temperature also plays a significant role, with higher temperatures generally favoring faster reaction kinetics. mdpi.com

Table 1: Optimization of Acetalization Conditions

Parameter Variation Observation
Catalyst p-TsOH, H₂SO₄, Solid Acids Solid acids offer easier separation and reusability. acs.org
Solvent Toluene, Hexane, Dichloromethane Toluene is effective for azeotropic water removal.
Temperature 80-120°C Higher temperatures generally increase reaction rates. nih.gov
Reactant Ratio 1:1 to 1:1.5 (Aldehyde:Diol) An excess of the diol can shift the equilibrium.
Water Removal Dean-Stark, Molecular Sieves Essential for driving the reaction to completion.

Conventional heating methods for acetalization often require long reaction times and the use of toxic solvents for azeotropic water removal. researchgate.net In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. researchgate.netnih.govrsc.org Microwave irradiation can lead to rapid heating of the reactants and solvent, often resulting in significantly reduced reaction times and improved yields. orientjchem.org

Microwave-assisted acetalization can sometimes be performed under solvent-free conditions or in aqueous media, which aligns with the principles of green chemistry. researchgate.netrsc.org The selective absorption of microwave energy by polar reagents and intermediates can lead to localized superheating, which can enhance reaction rates beyond what is achievable with conventional heating. nih.gov Studies have shown that a wide range of aromatic aldehydes can be efficiently converted to their corresponding acetals in high yields within minutes using microwave irradiation. orientjchem.org

Table 2: Conventional vs. Microwave-Assisted Acetalization

Feature Conventional Heating Microwave-Assisted
Reaction Time Hours Minutes orientjchem.org
Energy Input Bulk heating Direct molecular heating nih.gov
Solvent Use Often requires toxic solvents researchgate.net Can be solvent-free or in aqueous media researchgate.netrsc.org
Yields Generally good Often higher orientjchem.org

Reductive Transformations for the Phenylmethanol Moiety Installation

Once the aldehyde functionality is protected as a 1,3-dioxane, the focus shifts to the transformation of another functional group on the phenyl ring to the desired hydroxymethyl group. A common strategy involves the reduction of an ester precursor.

If the starting material is a benzoate (B1203000) ester, such as methyl 3-(1,3-dioxan-2-yl)benzoate, a selective reduction is required to convert the ester to a primary alcohol without affecting the acetal protecting group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Careful control of the reaction conditions, particularly temperature, is necessary to prevent over-reduction or side reactions. The reaction is usually carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. An aqueous workup is then performed to quench the excess reducing agent and hydrolyze the aluminum alkoxide intermediate to liberate the final product, this compound.

Employment of Specific Reducing Agents in Complex Systems

The selective reduction of an ester in the presence of other reducible functional groups, such as an aldehyde or ketone, is a common challenge in organic synthesis. In the context of synthesizing this compound from a precursor like methyl 3-formylbenzoate, the aldehyde must first be protected to prevent its reduction. Acetals serve as effective protecting groups for aldehydes and ketones because they are stable under basic and nucleophilic conditions, which are often employed for ester reductions. chemistrysteps.com

The synthesis of this compound can be achieved by first protecting the aldehyde group of methyl 3-formylbenzoate through the formation of a cyclic acetal with 1,3-propanediol. This acetal, specifically a 1,3-dioxane, is stable to hydride-reducing agents. With the aldehyde group protected, the ester can be selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Subsequent removal of the acetal protecting group under acidic conditions regenerates the aldehyde, if desired. However, for the target compound, the dioxane ring is retained.

The choice of reducing agent is critical. While sodium borohydride (B1222165) is a milder reducing agent, it can be used for the reduction of aldehydes in the presence of esters. researchgate.net However, for the reduction of the ester itself, a more powerful reagent like LiAlH₄ is typically necessary. chemistrysteps.com The stability of the dioxane protecting group under these strong reducing conditions is paramount for the success of the synthesis.

In more complex systems involving various functional groups, the choice of catalyst for reduction becomes even more critical. For instance, in the hydrogenation of substituted 5-acyl-1,3-dioxanes, palladium on carbon (Pd/C) has been identified as a highly effective catalyst, achieving high selectivity for the formation of the corresponding heterocyclic alcohols with a conversion rate of 60–90%. finechem-mirea.ru In contrast, nickel-based catalysts have shown substantially less activity in this process. finechem-mirea.ru

Table 1: Comparison of Reducing Agents and Catalysts

Precursor Functional GroupsTarget Functional GroupProtecting GroupReducing Agent/CatalystKey Considerations
Aldehyde, EsterPrimary Alcohol1,3-DioxaneLithium Aluminum Hydride (LiAlH₄)Acetal stability under strong reducing conditions. chemistrysteps.com
Aldehyde, EsterAldehyde-Sodium Borohydride (NaBH₄)Selective reduction of aldehyde over ester. researchgate.net
Acyl-1,3-dioxaneAlcohol1,3-DioxanePalladium on Carbon (Pd/C)High selectivity and conversion for heterocyclic alcohols. finechem-mirea.ru

Multistep Synthetic Sequences Incorporating the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a wide array of substituted derivatives through multistep sequences.

The existing substituent on the phenyl ring of this compound, the -CH₂OH group (hydroxymethyl), is an ortho-, para-director for electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxymethyl group. The dioxane group itself is also generally considered an ortho-, para-director. masterorganicchemistry.com

To achieve meta-substitution on the phenyl ring, one would typically need to introduce a meta-directing group or employ synthetic strategies that circumvent the directing effects of the existing substituents. masterorganicchemistry.comrsc.org For example, starting with a meta-substituted benzene (B151609) derivative and then constructing the dioxane and methanol (B129727) functionalities would be a viable approach.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentDirecting EffectActivating/Deactivating
-CH₂OH (Hydroxymethyl)Ortho, ParaActivating
-CH(OCH₂)₂CH₂ (Dioxane)Ortho, ParaActivating
-NO₂ (Nitro)MetaDeactivating
-CN (Cyano)MetaDeactivating
-C(O)R (Carbonyl)MetaDeactivating

The this compound scaffold can be further elaborated through sequential functionalization and coupling reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid to enable a different set of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. nih.govx-mol.com For instance, if a halogen atom is introduced onto the phenyl ring of the scaffold, it can participate in a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl group. Similarly, a Sonogashira coupling with a terminal alkyne can be used to install an alkynyl substituent. nih.gov

Recent research has also demonstrated the potential for sequential C-H functionalization reactions to build complex molecules. For example, a rhodium-catalyzed enantioselective C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used to synthesize highly functionalized 2,3-dihydrobenzofurans. nih.gov Similar strategies could potentially be applied to the this compound system to create novel derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. This includes the use of safer solvents, renewable feedstocks, and catalytic methods.

Solvent-free reactions, often conducted by grinding solid reactants together, can offer significant advantages, including reduced waste, lower energy consumption, and sometimes improved reaction rates and selectivity. researchgate.netacs.orgrsc.org The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. researchgate.netacs.org While a specific solvent-free synthesis for this compound is not prominently reported, the general principles are applicable. A Chinese patent describes a solvent-free preparation of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, a related compound, with high yield. google.com

Aqueous reaction media also represent a greener alternative to traditional organic solvents. clockss.orgscielo.org.mx The synthesis of 1,3-dioxane derivatives has been reported in aqueous solutions, sometimes even without a catalyst. clockss.orgscielo.org.mx Water's unique properties can sometimes promote reaction rates and selectivities.

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov For the formation of the 1,3-dioxane ring, which is an acetalization reaction, various solid acid catalysts can be employed. A Chinese patent details a pipeline synthesis method for 3-hydroxy-1,3-dioxane using a super strong solid acid catalyst, highlighting the potential for continuous and efficient production. google.com

The development of bio-based solvents and catalysts is another promising area of green chemistry. nih.govrsc.org For example, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde (B43269), has been proposed as a green reaction medium. rsc.org The use of such renewable resources can significantly reduce the environmental footprint of chemical synthesis.

Table 3: Green Chemistry Approaches in Dioxane Synthesis

ApproachKey FeaturesExamples
Solvent-Free SynthesisReduced waste, energy efficiency, high yields. researchgate.netrsc.orgGrinding synthesis of chalcones and pyrazoles. researchgate.netacs.org
Aqueous Reaction MediaEnvironmentally benign, potential for enhanced reactivity. clockss.orgscielo.org.mxCatalyst-free synthesis of 1,8-dioxooctahydroxanthenes in magnetized water. scielo.org.mx
Heterogeneous CatalysisCatalyst reusability, reduced waste. nih.govPipeline synthesis of 3-hydroxy-1,3-dioxane with a solid acid catalyst. google.com
Bio-based SolventsRenewable resources, reduced environmental impact. rsc.orgUse of 5-methyl-1,3-dioxolane-4-one as a green solvent. rsc.org

Atom Economy and Reaction Efficiency Considerations

In the synthesis of this compound and its derivatives, the principles of green chemistry, particularly atom economy and reaction efficiency, are of paramount importance for developing sustainable and cost-effective manufacturing processes. jocpr.com These metrics provide a framework for evaluating the "greenness" of a synthetic route by quantifying the conversion of raw materials into the desired product and minimizing waste.

The primary synthesis of this compound involves the acid-catalyzed acetalization of 3-formylbenzyl alcohol with 1,3-propanediol. This reaction, while straightforward, is a condensation reaction that inherently produces a stoichiometric byproduct, water.

Atom Economy Calculation

Atom economy is a theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product. jocpr.com The calculation for the formation of this compound is as follows:

Reactants:

3-Formylbenzyl alcohol (C₈H₈O₂) MW: 136.15 g/mol

1,3-Propanediol (C₃H₈O₂) MW: 76.09 g/mol

Products:

this compound (C₁₁H₁₄O₃) MW: 194.23 g/mol

Water (H₂O) MW: 18.02 g/mol

Atom Economy = (MW of Desired Product / Sum of MW of all Reactants) x 100 Atom Economy = (194.23 / (136.15 + 76.09)) x 100 Atom Economy91.5%

While this value is relatively high, it highlights that even in a well-designed condensation reaction, a portion of the reactant mass is inevitably lost as a byproduct, preventing a 100% atom economy.

Reaction Efficiency and Optimization

Reaction efficiency extends beyond theoretical atom economy to encompass practical factors such as reaction yield, selectivity, and the use of catalysts and energy. The acetalization reaction is a reversible equilibrium. pressbooks.pub Therefore, a primary consideration for maximizing efficiency is shifting the equilibrium toward the product side. This is typically achieved by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. pressbooks.pub

Modern approaches focus on heterogeneous catalysts and novel activation methods to improve efficiency and simplify product purification. ymerdigital.com For instance, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an extremely efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org Metal-based catalysts, including those using Zirconium tetrachloride (ZrCl₄) or Palladium (Pd), offer high efficiency and chemoselectivity under mild conditions and with low catalyst loading. organic-chemistry.org

Recent innovations in photocatalysis present a green and highly efficient pathway for acetalization. rsc.org Using organocatalysts like Eosin Y or thioxanthenone with visible light sources, a broad range of aldehydes can be protected in high yields under neutral conditions, which is particularly advantageous for acid-sensitive substrates. ymerdigital.comrsc.org

The table below summarizes various catalytic approaches applicable to the synthesis of this compound, highlighting the drive towards greater reaction efficiency.

Interactive Table: Comparison of Catalytic Systems for Acetalization

Catalyst SystemTypical ConditionsAdvantagesReported Efficiency
Traditional Acid Catalysts (e.g., p-TsOH, HCl)Reflux in solvent (e.g., Toluene) with water removalLow cost, readily availableGood to high yields, but can require harsh conditions and neutralization steps.
Perchloric Acid on Silica Gel Solvent-free or with minimal solventReusable catalyst, mild conditions, high efficiency. organic-chemistry.orgExcellent yields. organic-chemistry.org
Zirconium Tetrachloride (ZrCl₄) Mild reaction conditionsHighly efficient and chemoselective for aldehydes. organic-chemistry.orgHigh yields. organic-chemistry.org
Palladium (Pd) Catalysis Ambient temperature, low catalyst loadingMild protocol, excellent yields for a broad scope of aldehydes. organic-chemistry.orgExcellent yields. organic-chemistry.org
Photocatalysis (e.g., Eosin Y, Thioxanthenone)Visible light irradiation, neutral conditionsGreen, mild, suitable for acid-sensitive substrates, high efficiency. ymerdigital.comrsc.orgGood to excellent yields. ymerdigital.com

Elucidation of Chemical Reactivity and Transformative Reactions of 3 1,3 Dioxan 2 Yl Phenyl Methanol

Chemical Transformations Involving the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, a cyclic acetal (B89532), serves as a robust protecting group for the carbonyl functionality from which it is derived. Its reactivity is centered on its stability under various conditions and its susceptibility to cleavage or modification under specific, controlled reactions.

Controlled Hydrolysis and Deprotection Strategies

The 1,3-dioxane group is stable to a wide array of nucleophiles and basic conditions. organic-chemistry.org However, it can be readily removed through acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. organic-chemistry.orglookchem.comacs.org This deprotection is a cornerstone of its utility in multi-step syntheses.

Standard procedures for the deprotection of 1,3-dioxanes often involve treatment with aqueous acid or acid-catalyzed transacetalization in a solvent like acetone (B3395972). organic-chemistry.org The reaction proceeds via protonation of one of the dioxane oxygens, followed by ring opening to form a stabilized oxocarbenium ion, which is then attacked by water. The rate of hydrolysis can be influenced by substituents on the phenyl ring and the acidity of the medium. lookchem.comrsc.orgacs.org For instance, the hydrolysis of 2-phenyl-1,3-dioxanes is catalyzed by hydronium ions. lookchem.comacs.org

Alternative, milder methods for deprotection have also been developed to accommodate sensitive functional groups within the molecule. These can include the use of Lewis acids or other specialized reagents. organic-chemistry.org For example, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) has been used as a catalyst for the deprotection of acetals in water. organic-chemistry.org Another approach involves the use of iodine in acetone under neutral conditions, which tolerates acid-sensitive groups. organic-chemistry.org

Table 1: Selected Reagents for the Deprotection of 1,3-Dioxanes

Reagent/ConditionsDescription
Aqueous Acid (e.g., HCl, H₂SO₄)Standard method for hydrolysis. organic-chemistry.orglookchem.comacs.org
Acid-catalyzed transacetalization (e.g., in acetone)Deprotection under non-aqueous acidic conditions. organic-chemistry.org
Iodine in AcetoneMild, neutral conditions suitable for acid-sensitive substrates. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Catalytic deprotection in water. organic-chemistry.org
Nickel BorideCan achieve chemoselective deprotection. rsc.org

Ring-Opening and Rearrangement Reactions of the Dioxane System

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo various ring-opening and rearrangement reactions, often mediated by Lewis acids or other reagents. These transformations can lead to the formation of new and complex molecular architectures.

In the presence of a Lewis acid, the dioxane can be activated, leading to the formation of an oxocarbenium ion intermediate. researchgate.net This intermediate can then be trapped by nucleophiles or undergo rearrangements. The specific outcome of these reactions is often dependent on the substrate, the nature of the Lewis acid, and the reaction conditions. researchgate.net For instance, the cationic ring-opening polymerization of 1,3-dioxolane (B20135), a related cyclic acetal, is known to be susceptible to cyclization of the polymer chains. rsc.org

Rearrangement reactions of dioxane systems can be complex, sometimes leading to the formation of cage-like structures or other heterocyclic systems. rsc.org For example, the reaction of certain substituted 2-ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl can result in the formation of cage phosphoranes through a series of rearrangements. rsc.org Another example is the Payne rearrangement, which involves the reaction of nucleophiles with epoxy alcohols under basic conditions, leading to the formation of a new epoxide. libretexts.org

Stereoselective Transformations at the Dioxane Stereocenters

When the 1,3-dioxane ring is appropriately substituted, it can possess stereocenters, opening the door for stereoselective reactions. nih.govresearchgate.net These transformations are crucial for the synthesis of enantiomerically pure compounds. A reaction is considered stereoselective when it favors the formation of one stereoisomer over another. masterorganicchemistry.com

Chiral Lewis acids can be employed to mediate the enantioselective ring cleavage of prochiral dioxane acetals. This strategy has been successfully applied to the asymmetric desymmetrization of meso-1,3-diols. nih.gov For example, a phenylalanine-derived B-aryl-N-tosyloxazaborolidinone can selectively activate one of the two enantiotopic oxygen atoms in a prochiral anti-dioxane acetal, resulting in the enantioselective formation of ring-cleavage products. nih.gov

Furthermore, stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones have been developed to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.gov The stereochemical outcome of such reactions can often be rationalized by considering the steric and stereoelectronic interactions in the transition states. nih.gov The stereoselective formation of substituted 1,3-dioxolanes has also been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Reductive Cleavage of the Dioxane Acetal Ring

The 1,3-dioxane ring can be reductively cleaved to yield hydroxy ethers. This transformation provides a valuable method for the synthesis of protected diols. Reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) are effective for this purpose. cdnsciencepub.com The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride. cdnsciencepub.com

It has been observed that 1,3-dioxolanes (five-membered rings) are hydrogenolyzed faster by LiAlH₄-AlCl₃ than the corresponding 1,3-dioxanes (six-membered rings). cdnsciencepub.com This difference in reactivity is attributed to the relative ease of formation of the oxocarbenium ion in the rate-determining step. cdnsciencepub.com

Borane in tetrahydrofuran (B95107) (THF) is another effective reagent for the reductive cleavage of acetals and ketals, converting them into ethers under mild conditions. cdnsciencepub.com Cyclic acetals, such as 1,3-dioxanes, are transformed into hydroxy ethers by this reagent. cdnsciencepub.com The mechanism is thought to be similar to that of the LiAlH₄-AlCl₃ system, involving an oxocarbenium ion intermediate. cdnsciencepub.com The regioselectivity of the ring cleavage can be influenced by substituents on the dioxane ring. cdnsciencepub.com

Reactivity of the Phenylmethanol Functional Group

The primary alcohol of the phenylmethanol group in [3-(1,3-Dioxan-2-yl)phenyl]methanol is a key site for chemical modification, allowing for its conversion into other important functional groups.

Selective Oxidation Reactions of the Primary Alcohol to Aldehyde or Carboxylic Acid

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.netlibretexts.orgkhanacademy.org The presence of the dioxane protecting group allows for the chemoselective oxidation of the alcohol without affecting the masked carbonyl functionality.

Oxidation to Aldehyde:

A variety of reagents can be used for the selective oxidation of primary alcohols to aldehydes. researchgate.net Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. khanacademy.org Examples of such reagents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. e-bookshelf.de Another method involves the use of o-iodoxybenzoic acid (IBX) in a DMSO-containing medium, which selectively oxidizes primary alcohols to aldehydes at room temperature. google.com A metal-free protocol using N,N-dibromo-p-toluenesulfonamide has also been developed for the efficient oxidation of primary alcohols to aldehydes. arkat-usa.org

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes

ReagentDescription
Pyridinium Chlorochromate (PCC)A common and mild oxidizing agent. khanacademy.orge-bookshelf.de
Dess-Martin PeriodinaneAnother widely used mild oxidant. e-bookshelf.de
o-Iodoxybenzoic Acid (IBX) in DMSOSelective oxidation at room temperature. google.com
N,N-Dibromo-p-toluenesulfonamideA metal-free protocol for efficient oxidation. arkat-usa.org

Oxidation to Carboxylic Acid:

Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. libretexts.org A common method involves the use of potassium dichromate(VI) in the presence of dilute sulfuric acid, often with heating under reflux to ensure complete oxidation. libretexts.org A CrO₃-catalyzed oxidation with H₅IO₆ in wet acetonitrile (B52724) has also been reported to give carboxylic acids in excellent yields. organic-chemistry.org

A convenient two-step, one-pot procedure has been developed for the conversion of primary alcohols to carboxylic acids using NaOCl and TEMPO under phase-transfer conditions, followed by oxidation with NaClO₂. nih.gov This method is compatible with many sensitive functional groups. nih.gov

Table 3: Selected Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

Reagent/ConditionsDescription
Potassium Dichromate(VI) / H₂SO₄ (aq)A strong oxidizing agent, often used with heating. libretexts.org
CrO₃ / H₅IO₆ in wet MeCNCatalytic oxidation with good yields. organic-chemistry.org
NaOCl, TEMPO, then NaClO₂A two-step, one-pot procedure under mild conditions. nih.gov

Esterification and Etherification Reactions for Derivatization

The primary alcohol group of this compound is readily derivatized through esterification and etherification, standard transformations for alcohols.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. For instance, reaction with an acyl chloride like acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding acetate (B1210297) ester. The base neutralizes the HCl byproduct. Alternatively, Fischer esterification, using a carboxylic acid and a strong acid catalyst (like sulfuric acid), can be employed, though it is an equilibrium process.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. The acetal group remains stable under these basic conditions.

These derivatizations are crucial for modifying the molecule's steric and electronic properties or for introducing functional handles for subsequent synthetic steps.

Reaction TypeReagentsProductTypical Conditions
Esterification (Acylation)Acetyl chloride, Pyridine[3-(1,3-Dioxan-2-yl)phenyl]methyl acetateAnhydrous solvent (e.g., DCM), 0 °C to RT
Etherification (Williamson)1. NaH 2. Methyl Iodide1-(Methoxymethyl)-3-(1,3-dioxan-2-yl)benzeneAnhydrous polar aprotic solvent (e.g., THF, DMF)

Halogenation and Other Substitutions on the Methanol (B129727) Carbon

The benzylic hydroxyl group can be substituted with halogens, a key transformation that converts the alcohol into a more reactive electrophile suitable for nucleophilic substitution or organometallic coupling reactions.

Halogenation: Standard methods for converting primary alcohols to alkyl halides are effective. The Appel reaction, utilizing a combination of a trihalomethane (e.g., CBr₄ or CCl₄) and triphenylphosphine (B44618) (PPh₃), provides a mild route to the corresponding benzylic halide. For example, using CBr₄ and PPh₃ will produce 2-(3-(bromomethyl)phenyl)-1,3-dioxane. Another common method involves the use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the respective benzyl chloride or bromide. These reactions proceed efficiently, leaving the dioxane protecting group intact.

Other Substitutions: The Mitsunobu reaction offers a versatile method for substituting the hydroxyl group with a variety of nucleophiles under mild, stereospecific conditions. By activating the alcohol with a mixture of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), an alkoxyphosphonium salt is formed. This intermediate readily undergoes Sₙ2 displacement by a suitable nucleophile, such as a carboxylate, azide, or phthalimide, to introduce new functionalities.

Reaction NameReagentsProduct TypeKey Features
Appel ReactionCBr₄, PPh₃Benzylic BromideMild conditions, good yields.
Thionyl ChlorideSOCl₂Benzylic ChlorideCommon and effective method.
Mitsunobu ReactionDEAD, PPh₃, Nucleophile (e.g., HN₃, Phthalimide)Azide, Phthalimide derivative, etc.Versatile for introducing various functional groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The hydroxymethyl (-CH₂OH) and dioxane (-CH(OR)₂) groups are both ortho-, para-directing and activating. However, due to steric hindrance from the dioxane group, substitution at the ortho positions (C2 and C4) is generally favored over substitution at the C6 position, which is sterically shielded by both substituents.

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂ with a Lewis acid catalyst) will primarily yield products substituted at the positions ortho and para to the activating groups. The primary products would be the 4-substituted and 2-substituted isomers. The exact ratio of these products can be influenced by reaction conditions such as temperature and the specific reagents used.

Nucleophilic aromatic substitution (NAS) is generally not feasible on this electron-rich benzene (B151609) ring unless a strong electron-withdrawing group (like a nitro group) is first installed on the ring via EAS.

Metal-Catalyzed Coupling Reactions with the Phenyl Moiety

For this compound to participate directly in metal-catalyzed cross-coupling reactions, it must first be converted into a suitable derivative, typically an aryl halide or triflate. After converting the molecule to, for example, 2-(3-bromophenyl)-1,3-dioxane (B1336462) or the corresponding triflate, a wide range of C-C and C-N bond-forming reactions become accessible.

Suzuki Coupling: The aryl bromide derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to form a biaryl system.

Sonogashira Coupling: The same aryl bromide can undergo coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of a base like triethylamine. This reaction introduces an alkyne substituent onto the phenyl ring.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene, further functionalizing the aromatic core.

These coupling reactions are powerful tools for building molecular complexity, allowing for the attachment of various organic fragments to the phenyl ring while the aldehyde functionality remains protected as a dioxane.

Coupling ReactionRequired SubstrateCoupling PartnerCatalyst System (Example)Product Type
SuzukiAryl Bromide/TriflateBoronic Acid/EsterPd(PPh₃)₄, BaseBiaryl Compound
SonogashiraAryl Bromide/TriflateTerminal AlkynePd Catalyst, Cu(I) salt, BaseAryl-Alkyne
HeckAryl Bromide/TriflateAlkenePd Catalyst, BaseSubstituted Alkene

Advanced Spectroscopic and Structural Characterization of 3 1,3 Dioxan 2 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of [3-(1,3-Dioxan-2-yl)phenyl]methanol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton, while the splitting patterns, arising from spin-spin coupling, provide information about neighboring protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.2-7.5 ppm) due to the deshielding effect of the ring current. The benzylic protons of the methanol (B129727) group (-CH₂OH) are observed as a singlet or a doublet depending on the solvent and concentration, usually around δ 4.6-4.7 ppm. The proton of the hydroxyl group (-OH) is often a broad singlet, and its chemical shift can vary significantly with experimental conditions.

The protons of the 1,3-dioxane (B1201747) ring exhibit characteristic chemical shifts. The methine proton at the 2-position (acetal proton) is typically found as a singlet around δ 5.4-5.5 ppm. The methylene (B1212753) protons at the 4- and 6-positions of the dioxane ring usually appear as a multiplet around δ 3.9-4.3 ppm, while the methylene protons at the 5-position are observed as a multiplet in the more upfield region of δ 1.4-2.2 ppm.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.20 - 7.50m-
Acetal-H5.45s-
Benzylic-CH₂4.65s-
Dioxane-OCH₂3.90 - 4.30m-
Dioxane-CH₂1.40 - 2.20m-

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the phenyl ring typically resonate in the δ 125-140 ppm range. The carbon atom attached to the dioxane ring and the carbon bearing the methanol group will have distinct chemical shifts within this region due to their different substituents. The benzylic carbon of the -CH₂OH group is expected to appear around δ 64-65 ppm.

For the 1,3-dioxane ring, the acetal (B89532) carbon at the 2-position is characteristically found downfield, often around δ 101-102 ppm. The carbons of the methylene groups at the 4- and 6-positions (-OCH₂-) typically resonate around δ 67-68 ppm, while the methylene carbon at the 5-position (-CH₂-) is found further upfield, usually around δ 25-26 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic-C125.0 - 140.0
Acetal-C101.5
Benzylic-CH₂64.8
Dioxane-OCH₂67.2
Dioxane-CH₂25.8

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons within the aromatic ring and between the geminal and vicinal protons of the 1,3-dioxane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the -CH₂, -CH, and aromatic C-H groups.

The 1,3-dioxane ring is not planar and can exist in different conformations, most commonly a chair conformation. Variable-temperature (VT) NMR studies can provide insights into the dynamic processes of the molecule, such as ring flipping of the dioxane moiety. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for conformational interchange. For this compound, VT-NMR could reveal information about the preferred orientation of the phenylmethanol substituent on the dioxane ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are usually seen as a group of weak to medium bands in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the dioxane and methanol groups appear in the 2850-3000 cm⁻¹ range.

The C-O stretching vibrations are also prominent. The C-O stretch of the primary alcohol is expected around 1050-1150 cm⁻¹. The acetal C-O-C stretches of the dioxane ring typically give rise to strong bands in the 1000-1200 cm⁻¹ region. The aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ range.

Table 3: FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Acetal)1000 - 1200Strong
C-O Stretch (Alcohol)1050 - 1150Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for probing the vibrational modes of this compound. While direct Raman spectra for this specific compound are not widely published, analysis of its constituent parts—a substituted benzene ring and a 1,3-dioxane ring—allows for the prediction of its characteristic Raman bands.

The aromatic ring is expected to exhibit several prominent Raman active modes. The C-C stretching vibrations within the benzene ring typically appear in the 1400-1650 cm⁻¹ region. Specifically, the quadrant stretching modes are expected around 1570-1610 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to produce a strong band near 3050 cm⁻¹. Furthermore, the "ring breathing" mode, a symmetric expansion and contraction of the entire ring, should be observable as a sharp, intense band around 1000 cm⁻¹.

The 1,3-dioxane ring possesses its own set of characteristic vibrations. The symmetric and asymmetric C-O-C stretching modes of the acetal group are expected in the 1000-1200 cm⁻¹ range. The C-H stretching vibrations of the methylene groups in the dioxane ring will contribute to the signals in the 2850-3000 cm⁻¹ region. The Raman spectrum of the parent 1,3-dioxane shows characteristic peaks that can be used as a reference. chemicalbook.com Similarly, the spectrum of 4-phenyl-1,3-dioxane (B1205455) provides insight into how the phenyl group influences the dioxane ring vibrations. chemicalbook.com

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring will also have distinct Raman signals. The C-O stretching vibration should be visible in the 1000-1075 cm⁻¹ region, potentially overlapping with the dioxane ring modes. The CH₂ scissoring and twisting modes are expected around 1450 cm⁻¹ and 1200-1350 cm⁻¹, respectively.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch ~3050
Aliphatic C-H Stretch (Dioxane) 2850-3000
Aromatic C-C Stretch 1400-1650
CH₂ Scissoring (Hydroxymethyl) ~1450
C-O-C Stretch (Dioxane) 1000-1200
C-O Stretch (Hydroxymethyl) 1000-1075

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are primarily governed by the π-electron system of the substituted benzene ring, which acts as the principal chromophore. The presence of the hydroxymethyl and 1,3-dioxan-2-yl substituents influences the energy of the π → π* transitions.

In general, benzene exhibits two main absorption bands in the UV region: the E₂ band around 204 nm and the B band, which shows fine structure, around 254 nm. For substituted benzenes, these bands can undergo bathochromic (red) or hypsochromic (blue) shifts and changes in intensity.

For this compound, the phenyl ring is the key chromophore. The hydroxymethyl group and the dioxane acetal are generally considered auxochromes, which can modify the absorption of the chromophore. The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene. Typically, a strong absorption band (the E₂ band) is expected below 220 nm, and a weaker, structured band (the B band) is anticipated in the 250-280 nm region. The exact λmax values would be influenced by the solvent used for the analysis due to solvatochromic effects. For instance, studies on similar aromatic compounds have shown absorption maxima in the range of 305-315 nm in DMSO. researchgate.net

Table 2: Predicted UV-Vis Absorption for this compound

Electronic Transition Predicted λmax (nm) Chromophore
π → π* (E₂ band) < 220 Substituted Phenyl Ring

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

The fragmentation is likely to proceed through several key pathways:

Loss of a hydrogen atom: A peak at M-1 (m/z 193) could result from the loss of a hydrogen atom from the hydroxymethyl group.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the phenyl ring and the hydroxymethyl group would lead to a fragment at m/z 163.

Fragmentation of the dioxane ring: The 1,3-dioxane ring can undergo characteristic fragmentation. A common pathway involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules from the dioxane ring.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) portion of the molecule could lead to the formation of the stable tropylium ion at m/z 91.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and typically results in the observation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS in positive ion mode would be expected to produce a prominent peak for the protonated molecule at m/z 195.24. Sodium adducts, if present, would appear at m/z 217.22. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion or protonated molecule, allowing for the determination of the elemental composition. This is a powerful tool for confirming the chemical formula of a compound. The theoretical exact mass of the neutral molecule [M] is 194.0943. For the protonated molecule [M+H]⁺, the theoretical exact mass would be 195.1016. HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The use of ESI coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is a common approach for such determinations. csic.es

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Theoretical m/z (Monoisotopic) Technique
[M]⁺ 194.0943 EI-MS, HRMS
[M+H]⁺ 195.1016 ESI-MS, HRMS
[M+Na]⁺ 217.0835 ESI-MS, HRMS
[M-H]⁺ 193.0865 EI-MS
[M-CH₂OH]⁺ 163.0805 EI-MS

Computational and Theoretical Investigations of 3 1,3 Dioxan 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For [3-(1,3-Dioxan-2-yl)phenyl]methanol, DFT methods can elucidate its three-dimensional structure, the stability of its various forms, and the nature of its chemical reactivity.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds and a conformationally mobile dioxane ring.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a bulky substituent at the 2-position, the [3-(hydroxymethyl)phenyl] group, can influence the conformational preference. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the potential energy surface can reveal pathways for the interconversion between equatorial and axial chair conformers. epa.govresearchgate.net For this compound, the phenyl substituent is at the 2-position. Theoretical calculations on similar 2-phenyl-1,3-dioxane (B8809928) systems have indicated that the chair conformation of the 1,3-dioxane ring with the substituent in an equatorial position is generally the most stable. researchgate.net

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This yields the equilibrium geometry of the most stable conformer. For this compound, this would likely be the chair conformation with the [3-(hydroxymethyl)phenyl] group in the equatorial position to avoid steric clashes with the axial hydrogens of the dioxane ring. Further analysis can identify other local minima, such as twist-boat conformations, and the transition states that connect these different conformers. researchgate.netresearchgate.net

To illustrate the expected outcomes of such a study, a hypothetical data table of optimized geometric parameters for the most stable conformer of this compound is presented below. These values are based on typical bond lengths and angles for similar organic molecules.

ParameterBond/AngleCalculated Value
Bond LengthC-O (dioxane)1.42 Å
C-C (dioxane)1.53 Å
C-C (phenyl)1.39 Å
C-O (methanol)1.43 Å
Bond AngleO-C-O (dioxane)112°
C-C-C (phenyl)120°
C-C-O (methanol)109.5°
Dihedral AngleO-C-C-O (dioxane)-55°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

For this compound, the presence of a polar solvent like water or methanol (B129727) could stabilize conformers with a larger dipole moment. aip.org The hydroxyl group of the methanol moiety and the oxygen atoms of the dioxane ring can participate in hydrogen bonding with polar solvent molecules. DFT calculations incorporating the PCM would involve re-optimizing the geometry of the different conformers in the presence of the solvent's dielectric field. This would allow for the determination of the relative energies of the conformers in solution and provide insight into how the solvent affects the conformational equilibrium. It is expected that polar solvents would further stabilize the equatorial conformer due to more favorable solute-solvent interactions. researchgate.net

Electronic Structure and Reactivity Descriptors

Beyond the molecular geometry, DFT provides a wealth of information about the electronic structure, which is key to understanding a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system. DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap.

A hypothetical data table summarizing the results of a HOMO-LUMO analysis is provided below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. journalirjpac.comresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas of neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the dioxane ring and the hydroxyl group, as these are the most electronegative atoms. journalirjpac.com These regions would be the primary sites for interaction with electrophiles or for hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic attack or hydrogen bond acceptance. The aromatic ring would likely show a more complex potential distribution due to the interplay of the electron-donating and withdrawing effects of the substituents. The MEP analysis is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and electron delocalization within a molecule by examining the interactions between filled donor and empty acceptor orbitals. wikipedia.org This analysis provides a chemical interpretation of the wavefunction in terms of a Lewis structure, where deviations from idealized structures indicate delocalization effects. wikipedia.org Weak occupancies in antibonding orbitals suggest such delocalization. wikipedia.org For common organic molecules, a high percentage of electron density (>99%) corresponds to an accurate natural Lewis structure. wikipedia.org However, specific NBO analysis data for this compound, which would detail the intramolecular charge transfer and delocalization patterns, are not available in published research.

Prediction and Interpretation of Spectroscopic Data

Computational methods are frequently used to predict and help interpret experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectra.

Theoretical calculations of NMR chemical shifts can provide valuable insights into the electronic environment of nuclei within a molecule. ucl.ac.ukpdx.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. nih.gov These calculations can aid in the assignment of experimental spectra and in understanding how structural features influence chemical shifts. pdx.edu While experimental ¹H and ¹³C NMR data are available for various organic compounds, including some with similar structural motifs, rsc.orgpitt.edupitt.edu theoretical NMR chemical shift calculations specifically for this compound have not been reported.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths. physchemres.orgresearchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to understand electronic transitions. physchemres.org Computational studies on the UV-Vis spectra of various organic molecules exist, physchemres.orgresearchgate.netmdpi.com but a specific computational UV-Vis analysis for this compound is absent from the literature.

Non-Linear Optical Properties (NLO) Calculations

Non-linear optical (NLO) properties of molecules are of interest for applications in optoelectronics and photonics. nih.govanu.edu.au Computational methods can be used to calculate the hyperpolarizability of molecules, which is a measure of their NLO response. anu.edu.aunih.gov Such calculations can help in the design of new materials with enhanced NLO properties. anu.edu.auresearchgate.net There are no published computational studies on the NLO properties of this compound.

Molecular Mechanics and Semi-Empirical Quantum Chemistry Methods

Molecular mechanics and semi-empirical quantum chemistry methods offer a less computationally intensive alternative to ab initio methods for studying large molecular systems. wikipedia.orgscispace.com Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but include empirical parameters to simplify calculations. wikipedia.orguni-muenchen.deresearchgate.net These methods are useful for a wide range of applications, from conformational analysis to the study of reaction mechanisms. researchgate.netresearchgate.netresearchgate.net Despite their utility, there is no evidence of their specific application to investigate the properties of this compound in the scientific literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. nsf.govrsc.org This information is crucial for understanding the kinetics and thermodynamics of chemical reactions. While computational studies have been performed on the reaction mechanisms of related compounds, such as the radical addition to alkenes involving 1,3-dioxolane (B20135), nsf.gov specific computational investigations into the reaction mechanisms and transition states involving this compound are not documented.

Elucidation of Acetalization Pathways and Energetic Profiles

The generally accepted mechanism for acid-catalyzed acetal (B89532) formation involves a series of equilibrium steps, which can be computationally modeled to determine the energetic landscape of the reaction. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgyoutube.comyoutube.com The process is initiated by the protonation of the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion. Finally, the intramolecular attack of the second hydroxyl group of the diol chain on the oxocarbenium ion, followed by deprotonation, yields the cyclic acetal. masterorganicchemistry.comlibretexts.org

Computational studies on the acid-catalyzed acetalization of benzaldehyde (B42025) with methanol have provided insights into the relative energies of the intermediates and transition states along this pathway. aip.orgkemdikbud.go.id These studies indicate that the formation of the hemiacetal is a critical, often rate-determining, step with a significant energy barrier. aip.org

Table 1: Representative Energetic Profile for the Acetalization of Benzaldehyde with Methanol (Ab Initio Calculation) aip.org

SpeciesRelative Energy (kJ/mol)
Benzaldehyde + 2 CH₃OH + H⁺0.0
Protonated BenzaldehydeValue not specified
Hemiacetal Intermediate1399.6
Oxocarbenium IonValue not specified
Benzaldehyde dimethyl acetal-6.8

This table presents data from a computational study on a model system and is intended to be illustrative of the general energetic trends in acetalization reactions. Specific values for the reaction of 3-hydroxybenzaldehyde (B18108) with 1,3-propanediol (B51772) would require dedicated computational investigation.

The stability of the final acetal product is generally higher than the initial reactants, driving the equilibrium towards product formation, especially when water is removed from the reaction mixture. aip.org The presence of a hydroxyl group on the phenyl ring, as in the precursor to this compound, may influence the electronic properties of the aldehyde and thus subtly alter the energetic barriers of the reaction. However, without specific computational studies, these effects remain speculative.

Investigation of Rearrangement Mechanisms

A thorough review of the scientific literature reveals a lack of computational or theoretical investigations specifically focused on the rearrangement mechanisms of this compound. While rearrangements in other heterocyclic systems have been studied computationally, the specific pathways and energetic barriers for potential rearrangements of this particular phenyl-substituted 1,3-dioxane have not been reported.

Potential areas for future computational investigation could include the exploration of ring-opening and ring-closing equilibria under various conditions, the possibility of hydride transfer reactions, or other intramolecular rearrangements. Such studies would be valuable for understanding the stability and potential degradation pathways of this compound and its derivatives.

Applications and Advanced Derivatives of 3 1,3 Dioxan 2 Yl Phenyl Methanol in Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

[3-(1,3-Dioxan-2-yl)phenyl]methanol is a valuable intermediate in multi-step organic syntheses due to the distinct reactivity of its functional groups. libretexts.org The presence of the hydroxyl and the protected aldehyde functionalities on a stable aromatic core makes it a sought-after precursor for a variety of target molecules.

Utilization of the Dioxane Moiety as a Protecting Group for Carbonyl Compounds

The 1,3-dioxane (B1201747) group in this compound serves as a protecting group for a carbonyl functionality, specifically an aldehyde. wikipedia.orgthieme-connect.de Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. uchicago.edu

1,3-Dioxanes are cyclic acetals formed by the reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol (B51772), in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This protection strategy is widely employed due to the stability of the dioxane ring under various conditions. thieme-connect.de

Key characteristics of 1,3-dioxanes as protecting groups:

Stability: They are generally stable to basic, reductive, and oxidative conditions. thieme-connect.de

Lability: They are sensitive to acidic conditions, allowing for selective removal (deprotection) when needed. thieme-connect.de

Introduction: The formation of the dioxane is typically efficient and can be achieved using standard laboratory procedures. organic-chemistry.org

The selective protection and deprotection of carbonyl groups is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of complex organic molecules. libretexts.org The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. acs.orgresearchgate.netorganic-chemistry.org Simultaneously, the protected aldehyde within the dioxane ring can be unmasked at a later stage to participate in further chemical transformations.

This stepwise unmasking and reaction of the two functional groups allow for a controlled and sequential construction of the target molecule, which is a critical aspect of multistep synthesis. libretexts.org The synthesis of various substituted benzaldehydes and their derivatives often relies on such strategic use of protecting groups and functional group interconversions. researchgate.netacs.orgrug.nl

Development and Synthesis of Novel this compound Derivatives

The core structure of this compound can be systematically modified to create a library of derivatives with tailored properties and functionalities. These modifications can be targeted at the phenyl ring, the methanol (B129727) group, or the dioxane heterocycle itself.

Structural Modifications of the Phenyl Ring for Tunable Properties

For instance, the introduction of substituents can affect the acidity of the methanol proton, the ease of oxidation of the alcohol, and the conditions required for the deprotection of the dioxane group. These modifications are crucial for designing molecules with specific applications, such as in materials science or medicinal chemistry. acs.org

Table 1: Examples of Phenyl Ring Modifications and Their Potential Effects

SubstituentPosition on RingPotential Effect on Properties
Nitro (-NO2)ortho, paraElectron-withdrawing, deactivates the ring towards electrophilic substitution. libretexts.org
Methoxy (-OCH3)ortho, paraElectron-donating, activates the ring towards electrophilic substitution. libretexts.org
Halogen (-Cl, -Br)ortho, para, metaElectron-withdrawing (inductive), weakly deactivating. libretexts.org

Derivatization of the Methanol Functionality for Ligand or Polymer Synthesis

The primary alcohol (methanol) functionality in this compound is a versatile handle for further chemical transformations. acs.orgacs.org It can be readily converted into a variety of other functional groups, making it a valuable building block for the synthesis of ligands and polymers.

Common derivatizations of the methanol group include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion to an aldehyde or carboxylic acid. researchgate.net

Conversion to Halides: Replacement of the hydroxyl group with a halogen to create a reactive site for nucleophilic substitution.

These derivatization reactions open up pathways to a wide array of complex molecules. For example, the resulting derivatives can be used as monomers in polymerization reactions to create novel polymers with specific properties, or they can be incorporated into ligands for metal catalysts. The synthesis of benzylic alcohols and their subsequent derivatization is a well-established field with broad applications. acs.orgnih.gov

Ring-Modification Strategies of the Dioxane Heterocycle

While the primary role of the dioxane ring is often as a protecting group, it can also be the subject of chemical modification. youtube.com The synthesis of different substituted 1,3-dioxanes can be achieved by using different diols or carbonyl compounds in the initial acetal (B89532) formation. asianpubs.orgnih.gov

Furthermore, the dioxane ring itself can undergo specific reactions, although this is less common than modifications to the other parts of the molecule. Strategies for modifying heterocyclic rings are an active area of research in organic chemistry. youtube.com For example, ring-opening reactions or rearrangements can lead to the formation of entirely new heterocyclic systems. The synthesis of various 1,3-dioxolane-4-methanol (B150769) compounds, which are structurally related to the dioxane system, highlights the interest in such heterocyclic modifications. google.com

Applications in Stereoselective Synthesis and Chiral Induction

There is no available scientific literature or research data to support the use of this compound or its direct derivatives as chiral auxiliaries, ligands, or catalysts in stereoselective synthesis.

Integration into Supramolecular Assemblies and Functional Materials

There is no available scientific literature or research data demonstrating the integration of this compound into supramolecular assemblies or its use as a building block for functional materials such as polymers or metal-organic frameworks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(1,3-Dioxan-2-yl)phenyl]methanol?

  • Methodological Answer : The synthesis typically involves condensation reactions between phenylmethanol derivatives and 1,3-dioxane precursors. For example, analogous compounds like [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol are synthesized using catalysts (e.g., p-toluenesulfonic acid) under reflux conditions in polar solvents like dimethylformamide (DMF) . Key steps include:

  • Reaction Optimization : Temperature control (363–373 K) and solvent selection (DMF or THF) to enhance yield.
  • Purification : Recrystallization from ethyl acetate or methanol to achieve >95% purity .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the dioxane ring (δ 4.8–5.2 ppm for acetal protons) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~194.23 g/mol for similar compounds) .
  • X-ray Crystallography : For structural elucidation, as demonstrated for (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, which revealed a chair conformation for the dioxane ring .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Poor solubility in water requires co-solvents for biological assays .
  • Stability : Sensitive to acidic hydrolysis; store under inert conditions (N2_2 atmosphere) at 2–8°C. Stability tests via HPLC monitoring over 72 hours recommended .

Advanced Research Questions

Q. How can one optimize the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl2_2) to optimize acetal formation .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., aldehyde intermediates).
  • Scale-Up : Transition from batch to continuous flow reactors to improve reproducibility and reduce side products .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray, and computational modeling (DFT) to resolve ambiguities in peak assignments. For example, overlapping 1^1H NMR signals can be deconvoluted using 2D-COSY .
  • Isotopic Labeling : Use 18^{18}O-labeled analogs to trace oxygen atoms in the dioxane ring during degradation studies .

Q. How does the presence of the dioxane ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The dioxane ring’s electron-donating acetal group activates the phenyl ring for electrophilic substitution (e.g., nitration at the para position) .
  • Steric Hindrance : Substituents on the dioxane ring (e.g., methyl groups) reduce accessibility to the hydroxyl group, slowing esterification rates. Kinetic studies under varying temperatures (25–60°C) quantify this effect .

Q. What are the potential biological targets of this compound based on structural analogs?

  • Methodological Answer :

  • Enzyme Inhibition : Analogous compounds like [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine show affinity for cytochrome P450 enzymes (IC50_{50} ~20 µM) .
  • Receptor Binding : Molecular docking studies suggest interaction with GABAA_A receptors due to structural similarity to benzodiazepine derivatives .
  • Antimicrobial Activity : Preliminary MIC assays on gram-positive bacteria (e.g., S. aureus) show moderate activity (MIC = 64 µg/mL) for related dioxane-containing alcohols .

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